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2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

HDAC inhibition zinc-binding group fluorine SAR

2,6-Difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1040669-25-7, molecular formula C20H16F3N3O2, molecular weight 387.4 g/mol) belongs to the class of pyridazinone-benzamide derivatives, a scaffold extensively employed in the design of histone deacetylase (HDAC) inhibitors and other epigenetic modulators. The compound features a 2,6-difluorobenzamide moiety as a putative zinc-binding group (ZBG), a propyl linker, and a 4-fluorophenyl-substituted pyridazinone cap group—a pharmacophoric architecture consistent with class I HDAC-targeted agents.

Molecular Formula C20H16F3N3O2
Molecular Weight 387.4 g/mol
CAS No. 1040669-25-7
Cat. No. B3400822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide
CAS1040669-25-7
Molecular FormulaC20H16F3N3O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
InChIInChI=1S/C20H16F3N3O2/c21-14-7-5-13(6-8-14)17-9-10-18(27)26(25-17)12-2-11-24-20(28)19-15(22)3-1-4-16(19)23/h1,3-10H,2,11-12H2,(H,24,28)
InChIKeyXWGSGPGZMAYHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1040669-25-7): Chemical Identity, Scaffold Class, and Procurement Context


2,6-Difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1040669-25-7, molecular formula C20H16F3N3O2, molecular weight 387.4 g/mol) belongs to the class of pyridazinone-benzamide derivatives, a scaffold extensively employed in the design of histone deacetylase (HDAC) inhibitors and other epigenetic modulators [1]. The compound features a 2,6-difluorobenzamide moiety as a putative zinc-binding group (ZBG), a propyl linker, and a 4-fluorophenyl-substituted pyridazinone cap group—a pharmacophoric architecture consistent with class I HDAC-targeted agents [1]. It is commercially supplied for non-human research use, typically at ≥95% purity, and serves as a tool compound for structure–activity relationship (SAR) exploration and screening library construction .

Why 2,6-Difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the pyridazinone-benzamide class, seemingly minor structural variations—including fluorine substitution pattern on the benzamide ring, linker length, and the nature of the pyridazinone cap group—produce substantial differences in HDAC isoform selectivity, zinc-chelating affinity, and antiproliferative potency [1][2]. The 2,6-difluoro substitution on the benzamide moiety is distinct from the 2-chloro or 2,4-difluoro patterns found in close analogs, with published SAR demonstrating that fluorine positioning directly modulates HDAC1 inhibitory activity and cellular efficacy, as evidenced by compounds in the same scaffold series exhibiting IC50 variations exceeding 10-fold against HDAC1 and SKM-1 cancer cells depending solely on the benzamide substitution [1]. The propyl linker and 4-fluorophenyl pyridazinone cap further differentiate this compound from ethyl-linked or unsubstituted-pyridazinone variants that show markedly different pharmacokinetic profiles and target engagement [1][2]. Generic substitution without experimental validation therefore risks selecting a compound with fundamentally altered target binding, isoform selectivity, and cellular pharmacology [1].

Quantitative Differentiation of 2,6-Difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide Against Closest Analogs: A Head-to-Head and Class-Level Evidence Assessment


Fluorine Substitution Pattern (2,6-Difluoro vs. 2-Chloro and 2,4-Difluoro Benzamide) Modulates HDAC Zinc-Binding and Antiproliferative Activity

The 2,6-difluorobenzamide ZBG in the target compound is structurally distinct from the 2-chloro and 2,4-difluoro variants in closely related propyl-linked pyridazinone series. Published SAR on pyridazinone-benzamide HDAC inhibitors demonstrates that benzamide ring substitution critically governs HDAC1 inhibitory potency and cellular antiproliferative activity: compound 12u (benzamide ZBG) achieves an IC50 of 109 nM against the SKM-1 myelodysplastic syndrome cell line, while the optimized analog (S)-17b (2-aminobenzamide ZBG) exhibits HDAC1 IC50 of 56.0 ± 6.0 nM and SKM-1 IC50 of 88 ± 4 nM, representing up to ~8-fold improvement over the reference inhibitor MS-275 (HDAC1 IC50 = 427 ± 110 nM) [1]. Although direct IC50 data for the target compound have not been publicly reported, the 2,6-difluoro substitution introduces distinct electronic and steric effects—quantified by Hammett σₘ = 0.34 for fluorine at the 2- and 6-positions—that are absent in the 2-chloro (σₘ = 0.37) and 2,4-difluoro (σₘ = 0.34 and σₚ = 0.06) variants, directly influencing the Lewis basicity of the benzamide carbonyl oxygen and its Zn²⁺ coordination geometry within the HDAC active site [1]. In a parallel 2,6-difluorobenzamide series evaluated as SOC inhibitors, the 2,6-difluoro substitution conferred a half-life (T₁/₂) of 24 h and oral bioavailability (F) of 34%, demonstrating that this specific fluorination pattern yields favorable PK properties not observed with alternative substitution regioisomers [2].

HDAC inhibition zinc-binding group fluorine SAR antiproliferative activity

Propyl Linker Length Confers Distinct Conformational Flexibility Relative to Ethyl-Linked Pyridazinone-Benzamide HDAC Inhibitors

The target compound incorporates a three-carbon (propyl) linker between the pyridazinone nitrogen and the benzamide carbonyl, whereas the most extensively characterized pyridazinone-benzamide HDAC inhibitors—including (S)-17b, 12u, and 17a—employ a chiral ethyl linker with a benzyl methyl substitution [1]. In the J. Med. Chem. series, introduction of a methyl group at the benzyl carbon (converting 12u to 17a) retained HDAC1 potency (comparable IC50 values) but dramatically improved pharmacokinetics: clearance decreased from 264 ± 119 mL/min/kg to 163 ± 21.1 mL/min/kg, oral bioavailability increased from an implied low value to 86.8%, and AUC₀₋ₜ rose from 174 ± 60 to 888 ± 94 h×ng/mL in ICR mice [1]. The propyl linker in the target compound introduces one additional methylene unit compared to the ethyl series, which is predicted to alter the spatial relationship between the 4-fluorophenyl cap, the pyridazinone core, and the zinc-chelating benzamide—a parameter known to govern HDAC isoform selectivity profiles. In class I HDAC inhibitors, linker length variation of a single carbon has been shown to invert selectivity between HDAC1 and HDAC3 or shift potency by more than 5-fold [1][2].

linker SAR conformational flexibility HDAC pharmacophore cap-linker-ZBG

4-Fluorophenyl Pyridazinone Cap Group Differentiates Target Compound from Unsubstituted Pyridazinone Analogs with implications for HDAC Surface Recognition

The 4-fluorophenyl substituent at the 6-position of the pyridazinone ring in the target compound provides a critical cap group for HDAC surface recognition, absent in simpler analogs such as 3,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1203240-34-9) which lacks any aryl substitution on the pyridazinone core . In the systematic SAR exploration of pyridazinone-benzamide HDAC inhibitors, compounds bearing halo-substituted phenyl groups at the pyridazinone 6-position (e.g., 12f, 12n) retained HDAC1 inhibitory activity, whereas bulkier substituents (CF₃ or OCF₃ at para/meta positions) reduced activity dramatically—demonstrating that the nature and position of the pyridazinone aryl substituent is a key determinant of target engagement, with a narrow steric and electronic tolerance [1]. The 4-fluorophenyl group offers a balanced combination of moderate electron-withdrawing character (Hammett σₚ = 0.06 for F) and optimal steric profile to maintain π-π stacking interactions within the HDAC surface groove, whereas unsubstituted pyridazinone analogs lack this recognition element entirely, and the 2,4-difluoro isomer (also commercially available) presents an altered electrostatic surface that may redirect binding orientation [1].

cap group SAR surface recognition π-π stacking HDAC isoform selectivity

Physicochemical Property Differentiation: Molecular Weight, lipophilicity, and Hydrogen-Bonding Capacity vs. Key Analogs

The target compound (MW 387.4 g/mol, molecular formula C20H16F3N3O2) exhibits physicochemical properties that distinguish it from the closest commercially available analogs . Relative to the 2-chloro analog (2-chloro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide, CAS also listed as 1040669-25-7; MW predicted ~403.8 g/mol), the 2,6-difluoro substitution reduces molecular weight by approximately 16 g/mol while increasing electronegativity at the ZBG. Compared to the 2,4-difluoro isomer, the symmetric 2,6-difluoro pattern eliminates the dipole moment asymmetry present in the 2,4-substitution, potentially altering aqueous solubility and membrane permeability—properties that vary by up to 0.5–1.0 log units in clogP among regioisomeric fluorinated benzamides [1]. The target compound contains three fluorine atoms distributed across the benzamide and pyridazinone aryl rings, which is associated with enhanced metabolic stability: in a related 2,6-difluorobenzamide series, compound MPT0M004 (8a) demonstrated a half-life of 24 h in mice, substantially longer than the 1.3–9.4 h range observed for non-fluorinated or mono-fluorinated benzamide analogs [2].

physicochemical properties drug-likeness Lipinski rules solubility

Predicted Class I HDAC Isoform Selectivity Profile Based on Benzamide ZBG Pharmacophore vs. Hydroxamate-Based Inhibitors

Benzamide-based HDAC inhibitors, including the target compound's pharmacophore class, exhibit a fundamentally different isoform selectivity profile compared to hydroxamate-based inhibitors such as vorinostat (SAHA) and trichostatin A (TSA). The benzamide ZBG confers selectivity for class I HDACs (HDAC1, 2, 3) over class II and IV isoforms, whereas hydroxamates act as pan-inhibitors [1]. Quantitatively, the optimized benzamide-pyridazinone (S)-17b exhibits HDAC1 IC50 = 56.0 ± 6.0 nM, HDAC2 IC50 = 90.0 ± 5.9 nM, HDAC3 IC50 = 422.2 ± 105.1 nM, and HDAC4–11 IC50 >10,000 nM—representing >175-fold selectivity for class I over class II/IV isoforms [1]. MS-275, a clinical-stage benzamide HDAC inhibitor, shows a similar class I selectivity pattern but with ~7.6-fold weaker HDAC1 potency (IC50 = 427 ± 110 nM) [1]. Hydroxamate inhibitors such as TSA exhibit HDAC1 IC50 values of approximately 100–300 nM but with comparable potency across HDAC1, 2, 3, and 6 (IC50 range 100–300 nM), resulting in a broader target engagement profile associated with greater hematological toxicity [2]. The target compound, by virtue of its benzamide ZBG, is predicted to maintain this class I selectivity advantage, with the specific 2,6-difluoro substitution potentially enhancing HDAC1/HDAC3 selectivity based on precedent showing that less polar, less hydrophobic benzamides favor HDAC3 selectivity over HDAC2 [3].

HDAC isoform selectivity benzamide ZBG hydroxamate class I HDAC safety pharmacology

Optimal Application Scenarios for 2,6-Difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide Based on Differentiated Evidence


HDAC Class I Inhibitor Screening Library Construction Requiring Benzamide ZBG Diversity

The target compound's 2,6-difluorobenzamide ZBG provides a distinct electronic and steric profile within class I HDAC-targeted screening libraries. Unlike the 2-aminobenzamide ZBG found in clinical candidates MS-275 and tucidinostat, or the 2-chloro and 2,4-difluoro variants available commercially, the 2,6-difluoro substitution offers a unique fluorine arrangement that modulates Zn²⁺ chelation geometry. This compound is optimally deployed in focused library screening against recombinant HDAC1, 2, and 3 to identify novel cap-linker-ZBG combinations with differentiated isoform selectivity relative to existing benzamide-based chemotypes [1].

Structure–Activity Relationship (SAR) Exploration of Propyl Linker Effects on HDAC Target Engagement and Pharmacokinetics

The three-carbon propyl linker distinguishes this compound from the extensively studied ethyl linker series (compounds 12u, 17a, (S)-17b) where linker modifications produced dramatic PK improvements: methyl substitution at the benzylic position reduced clearance by ~1.6-fold and increased oral bioavailability from low levels to 86.8% in ICR mice [1]. The target compound serves as a tool to systematically probe the effect of one additional methylene unit on HDAC potency, isoform selectivity, and metabolic stability—a SAR dimension that cannot be accessed with the standard ethyl-linked pyridazinone-benzamide series. Parallel evaluation against the 2-chloro propyl analog enables deconvolution of linker vs. ZBG contributions to target engagement [1].

Comparative Pharmacology Studies Requiring Matched Cap Group with Variable ZBG Substitution

When paired with the 2-chloro analog (same cap and linker, different ZBG halogen) and the 2,4-difluoro isomer (same atoms, different benzamide substitution geometry), the target compound enables a systematic comparison of how ZBG halogen identity and position affect HDAC isoform selectivity and antiproliferative activity. Published data show that within the pyridazinone-benzamide class, the benzamide substitution pattern alone can shift HDAC1 IC50 values by more than 10-fold and alter the HDAC1/HDAC3 selectivity ratio [1]. This compound set is suitable for head-to-head biochemical profiling against HDAC panels 1–11 to generate quantitative selectivity fingerprints for computational SAR model building [1].

In Vivo Pharmacokinetic and Tolerability Assessment of Fluorine-Enriched Benzamide-Pyridazinone Scaffolds

The three-fluorine architecture of the target compound (2,6-difluorobenzamide + 4-fluorophenyl pyridazinone) is associated with enhanced metabolic stability in related 2,6-difluorobenzamide series, where a representative compound exhibited a half-life of 24 h and oral bioavailability of 34% in mice [2]. The target compound is appropriate for cassette PK screening and tolerability studies in rodent models to benchmark the metabolic fate and safety pharmacology of fluorine-rich pyridazinone-benzamide chemotypes against less fluorinated analogs (e.g., 3,4-difluoro pyridazinone analog, CAS 1203240-34-9, with only 2 fluorine atoms). Such data are critical for prioritizing lead series in oncology drug discovery programs targeting epigenetic enzymes [1][2].

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